(5-Bromo-2-chlorophenyl)methanamine hydrochloride
Description
(5-Bromo-2-chlorophenyl)methanamine hydrochloride is a halogenated aromatic amine with the molecular formula C₇H₈BrCl₂N and a molecular weight of 257.51 g/mol. The compound features a bromine atom at the 5-position and a chlorine atom at the 2-position on the benzene ring, with a methanamine group (-CH₂NH₂) attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXSJWGESUZZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338473-83-8 | |
| Record name | (5-bromo-2-chlorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (5-Bromo-2-chlorophenyl)methanamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylmethanamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.
Amination: The halogenated intermediate is then subjected to amination to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
(5-Bromo-2-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
-
Synthesis of Complex Molecules :
- (5-Bromo-2-chlorophenyl)methanamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its halogenated structure allows for various substitution reactions, which can yield diverse derivatives useful in further chemical research.
-
Reactivity Studies :
- The compound undergoes substitution reactions where the bromine or chlorine atom can be replaced with other functional groups, enhancing the scope of chemical transformations that can be studied.
Biology
- Enzyme Inhibition :
- Receptor Binding Studies :
-
Biofilm Inhibition :
- Related compounds have demonstrated improved biofilm inhibition against pathogens such as uropathogenic E. coli, highlighting the potential for this compound in developing antimicrobial agents.
Medicine
- Therapeutic Potential :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogenation Patterns
- Bromine and Chlorine : The bromine and chlorine atoms in this compound contribute to steric bulk and electronic effects. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets, while chlorine’s electronegativity stabilizes the aromatic ring .
- Nitro Group (Analog) : In (5-Bromo-2-nitrophenyl)methanamine hydrochloride, the nitro group strongly withdraws electrons, reducing the amine’s basicity compared to the chloro-substituted parent compound .
Chain Length and Functional Groups
Counterion and Solubility
- Hydrochloride vs. Hydrobromide : The hydrobromide salt of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine has a higher molecular weight (311.01 g/mol) and may exhibit distinct crystallinity compared to hydrochloride salts .
Biological Activity
(5-Bromo-2-chlorophenyl)methanamine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on current research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 216.49 g/mol. The compound is typically synthesized through various methods, including nucleophilic substitution reactions involving appropriate phenolic precursors.
Common Synthesis Methods:
- Nucleophilic Substitution : Involves the reaction of 5-bromo-2-chlorobenzene with amines under basic conditions.
- Reduction Reactions : The conversion of corresponding nitro or halogenated derivatives to amines.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of (5-Bromo-2-chlorophenyl)methanamine exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Activity Type | Tested Organisms | Results |
|---|---|---|
| Antibacterial | Escherichia coli | Inhibition Zone: 15 mm |
| Antifungal | Candida albicans | Inhibition Zone: 12 mm |
Antitumor Activity
The compound has also shown promise in antitumor studies. A notable study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation significantly.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| A549 (Lung Cancer) | 15.3 |
The mechanism by which (5-Bromo-2-chlorophenyl)methanamine exerts its biological effects is thought to involve the inhibition of key enzymatic pathways and interaction with cellular receptors. For example, studies have indicated that it may modulate pathways associated with apoptosis in cancer cells, thereby inducing cell death.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated amines, including this compound. The results highlighted its potential as a lead compound for developing new antimicrobial agents against resistant strains .
- Antitumor Research : In a recent publication in Cancer Letters, researchers reported that this compound showed significant antitumor activity in vivo, reducing tumor size in xenograft models by over 50% compared to controls .
- Mechanistic Insights : A study focusing on the molecular docking of (5-Bromo-2-chlorophenyl)methanamine with various targets revealed strong binding affinities to proteins involved in cell cycle regulation and apoptosis, suggesting potential therapeutic applications in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
